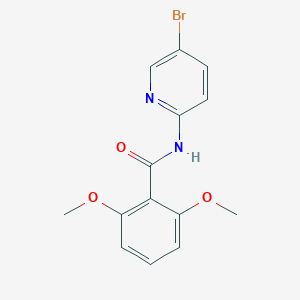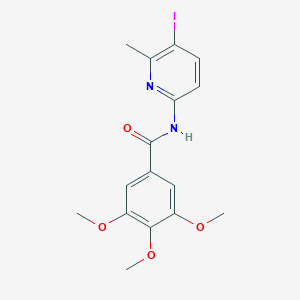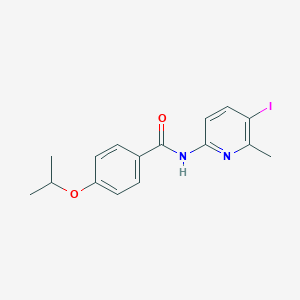
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 belongs to a class of compounds known as benzamides, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
科学研究应用
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation research has also shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide possesses anti-inflammatory properties by suppressing the production of inflammatory cytokines. Furthermore, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to have antimicrobial activity against various bacteria and fungi.
作用机制
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammatory cytokines. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been found to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
The advantages of using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antimicrobial properties. However, there are also limitations to using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
未来方向
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Furthermore, the development of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in vivo could provide valuable information for the development of clinical trials.
合成方法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent choice.
属性
分子式 |
C14H12BrClN2O2 |
|---|---|
分子量 |
355.61 g/mol |
IUPAC 名称 |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
InChI 键 |
UQGUUAIIPDIINU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
规范 SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)

![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)



